molecular formula C17H13ClN2O3 B2800225 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate CAS No. 343374-50-5

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate

Cat. No.: B2800225
CAS No.: 343374-50-5
M. Wt: 328.75
InChI Key: UITGCCIJHSVLSQ-UHFFFAOYSA-N
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Description

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is an organic compound with a complex structure that includes a phenylcarbamic acid ester and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 5-(2-chlorophenyl)-3-isoxazolylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The isoxazole ring may also play a role in modulating biological activity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-phenylcarbamic acid methyl ester: A simpler ester with similar reactivity but lacking the isoxazole ring.

    5-(2-chlorophenyl)-3-isoxazolylmethanol: The alcohol precursor used in the synthesis of the target compound.

    Phenyl isocyanate: A reactive isocyanate used in the formation of carbamic acid esters.

Uniqueness

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is unique due to the presence of both the phenylcarbamic acid ester and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-15-9-5-4-8-14(15)16-10-13(20-23-16)11-22-17(21)19-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITGCCIJHSVLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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